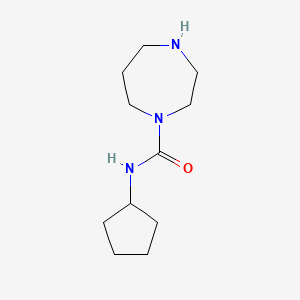

N-Cyclopentyl-1,4-diazepane-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c15-11(13-10-4-1-2-5-10)14-8-3-6-12-7-9-14/h10,12H,1-9H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFGNKSKUAZRQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopentyl 1,4 Diazepane 1 Carboxamide and Its Congeners

Retrosynthetic Analysis of the N-Cyclopentyl-1,4-diazepane-1-carboxamide Scaffold

A retrosynthetic analysis of the target molecule, this compound, provides a logical roadmap for its synthesis. The primary disconnection breaks the amide bond, a common and reliable transformation. This reveals two key synthons: a 1,4-diazepane ring and cyclopentyl isocyanate or a related cyclopentylcarbonyl equivalent.

Further disconnection of the 1,4-diazepane ring itself can be envisioned through several pathways. A common approach involves breaking the two C-N bonds of the seven-membered ring. This leads to simpler, acyclic precursors such as a 1,2-diamine and a 1,3-dielectrophile. Alternatively, a disconnection across one C-N bond and one C-C bond can suggest a strategy involving an intramolecular cyclization of a suitably functionalized aminoethyl-amino-propane derivative. The choice of disconnection strategy often depends on the availability of starting materials and the desired substitution pattern on the diazepane ring.

Classical and Modern Approaches to 1,4-Diazepane Ring Formation

The formation of the seven-membered 1,4-diazepane ring is a pivotal step in the synthesis of this compound. researchgate.net Both classical and modern methods have been developed to construct this heterocyclic core. nih.govdoi.org

Ring-Closing Reactions: Intermolecular and Intramolecular Strategies

Intermolecular Approaches: A frequently employed method for constructing the 1,4-diazepane skeleton involves the condensation of a 1,2-diamine with a 1,3-dielectrophile. nih.govacs.org This [2+5] cyclization approach is versatile and can accommodate a variety of substituents on both fragments. For instance, the reaction of ethylenediamine (B42938) with 1,3-dibromopropane (B121459) or related activated diols can yield the parent 1,4-diazepane ring.

Intramolecular Strategies: Intramolecular cyclization offers another powerful route to 1,4-diazepanes. These reactions typically involve a precursor containing both the nucleophilic amino groups and the electrophilic centers within the same molecule. For example, the reductive amination of a dicarbonyl compound derived from a protected diamine can lead to the formation of the diazepane ring. nih.gov Another intramolecular approach is the ring-closing metathesis (RCM) of a diene-containing diamine, followed by reduction of the resulting double bond. More recent methods have also utilized N-propargylamines as versatile building blocks for the synthesis of 1,4-diazepane derivatives. rsc.orgscispace.com

A domino process involving the in situ generation of an aza-Nazarov reagent and its subsequent intramolecular aza-Michael cyclization has also been described as a step- and atom-economical protocol for the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.org

Challenges in Diazepane Ring Synthesis: Reproducibility and Intermediate Stability

The synthesis of the 1,4-diazepane ring is not without its challenges. One significant hurdle is the entropic penalty associated with forming a seven-membered ring, which can lead to lower yields compared to the formation of five- or six-membered rings. High-dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization.

Furthermore, the stability of intermediates can be a concern. For example, in multi-step syntheses, the isolation and purification of linear precursors can be difficult due to their polarity and potential for side reactions. The reproducibility of some synthetic routes can also be an issue, often requiring careful optimization of reaction conditions, including temperature, concentration, and catalyst choice, to achieve consistent results. nih.gov For instance, the synthesis of certain functionalized 1,4-benzodiazepines, a related class of compounds, has faced challenges with existing methods, prompting the development of new, more facile and efficient protocols under mild conditions. nih.govresearchgate.net

Introduction of the Carboxamide Functionality

Once the 1,4-diazepane ring is formed, the final key step is the introduction of the N-cyclopentylcarboxamide group. This is typically achieved through standard amidation reactions.

Amidation Reactions and Coupling Reagents

The most direct method for forming the carboxamide bond is the reaction of the 1,4-diazepane with a suitable cyclopentylcarbonyl derivative. This can be achieved by reacting the secondary amine of the diazepane ring with cyclopentyl isocyanate or cyclopentyl chloroformate.

Alternatively, a carboxylic acid, cyclopentanecarboxylic acid, can be coupled with the diazepane using a variety of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. peptide.comyoutube.com Other effective coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). peptide.com The choice of coupling reagent and reaction conditions can be critical for achieving high yields and purity. nsf.govnih.govnih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Advantages | Disadvantages |

| Dicyclohexylcarbodiimide | DCC | Inexpensive, effective | Byproduct (DCU) is poorly soluble |

| Diisopropylcarbodiimide | DIC | Soluble byproduct, suitable for solid-phase | |

| Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride | EDC | Water-soluble reagent and byproduct | |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | High efficiency, low racemization | |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Effective for hindered couplings | |

| 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | Low racemization, useful for sensitive substrates nih.gov |

Stereochemical Considerations in Carboxamide Formation

If the 1,4-diazepane ring is chiral, the stereochemical outcome of the amidation reaction is an important consideration. If the chiral center is not directly involved in the reaction, its configuration will generally be retained in the product. libretexts.org However, if the reaction conditions are harsh or if there is a possibility of epimerization at a stereocenter adjacent to a carbonyl group, partial or complete loss of stereochemical integrity can occur.

The use of chiral coupling reagents or auxiliaries can be employed to control the stereochemistry of the newly formed bond or to resolve a racemic mixture of the diazepane. acs.org For instance, the reaction of a racemic amine with an enantiomerically pure carboxylic acid can lead to a mixture of diastereomers, which can then be separated. libretexts.org The choice of solvent and base can also influence the stereochemical outcome of the reaction. nih.gov

Incorporation of the N-Cyclopentyl Moiety

The introduction of the N-cyclopentyl group onto the 1,4-diazepane scaffold is a key synthetic step. This can be achieved through various established methods, primarily involving the formation of a new carbon-nitrogen bond.

Direct alkylation of a 1,4-diazepane precursor with a cyclopentyl electrophile, such as cyclopentyl bromide or iodide, in the presence of a base is a straightforward approach. The choice of base and solvent is critical to modulate the reactivity and minimize side reactions, such as over-alkylation.

Reductive amination represents a versatile and widely employed alternative. This two-step, one-pot process typically involves the reaction of a 1,4-diazepane with cyclopentanone (B42830) to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired N-cyclopentyl derivative. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). royalsocietypublishing.org The reaction conditions can be tailored to favor the formation of the monosubstituted product. For instance, using a stoichiometric amount of cyclopentanone and the appropriate reducing agent can provide good yields of the N-cyclopentyl-1,4-diazepane.

A recent study on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines highlighted that reductive amination can lead to mono-, di-, or tri-alkylated products, and careful control of the reaction conditions is necessary to achieve the desired substitution pattern. royalsocietypublishing.orgroyalsocietypublishing.org Synthesis trials have shown that the trialkylated compounds are formed through direct reductive amination of the dialkylated intermediates. nih.gov

Table 1: Comparison of Alkylation and Reductive Amination for N-Cyclopentylation of 1,4-Diazepane

| Parameter | Direct Alkylation | Reductive Amination |

|---|---|---|

| Starting Materials | 1,4-Diazepane, Cyclopentyl halide | 1,4-Diazepane, Cyclopentanone |

| Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) |

| Key Intermediate | N/A | Enamine/Iminium ion |

| Advantages | Simple procedure | Milder conditions, readily available ketone |

| Disadvantages | Potential for over-alkylation, harsher conditions | May require optimization to control substitution |

Functional Group Compatibility and Protecting Group Chemistry

The synthesis of this compound necessitates careful consideration of functional group compatibility and the use of protecting groups. organic-chemistry.orgwikipedia.org The 1,4-diazepane ring contains two secondary amine functionalities with different steric and electronic environments, which can lead to challenges in selective functionalization.

To achieve the desired this compound, one of the nitrogen atoms of the diazepine (B8756704) ring must be selectively protected before the introduction of the cyclopentyl group and the subsequent carboxamide formation. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). organic-chemistry.orglibretexts.org For example, 1-Boc-1,4-diazepane can be synthesized and then subjected to N-alkylation with a cyclopentyl halide or reductive amination with cyclopentanone. Following the introduction of the cyclopentyl group at the N-4 position, the Boc group at the N-1 position can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the secondary amine. nih.gov This free amine is then available for the subsequent carboxamide formation. The choice of protecting group is crucial and should be orthogonal to the reaction conditions used in the subsequent synthetic steps. organic-chemistry.org

The carboxamide moiety itself can be introduced by reacting the deprotected amine with a suitable reagent, such as an isocyanate or by an amide coupling reaction with a carboxylic acid derivative. The compatibility of the protecting group with the reagents used for the carboxamide formation is a key consideration.

Optimization of Synthetic Pathways

The development of an efficient and scalable synthesis for this compound relies on the optimization of the synthetic pathway.

Screening of reaction conditions, including solvents, temperature, catalysts, and stoichiometry of reactants, is essential to maximize the yield and purity of the desired product. For instance, in the reductive amination step, the choice of the reducing agent can significantly impact the outcome. Sodium triacetoxyborohydride is often preferred for its mildness and selectivity for the reduction of iminium ions in the presence of ketones.

A deeper mechanistic understanding of each synthetic step can guide the optimization process. For example, understanding the relative nucleophilicity of the two nitrogen atoms in the 1,4-diazepane ring helps in devising strategies for selective functionalization. ijpcbs.com Theoretical studies and kinetic experiments can provide insights into the reaction mechanism and help in identifying the rate-determining steps and potential side reactions. ijpcbs.com

For the final carboxamide formation, the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) can lead to high yields and purity of the this compound. The choice of the coupling agent and reaction conditions should be carefully selected to avoid racemization if chiral centers are present.

Table 2: Key Parameters for Optimization of this compound Synthesis

| Synthetic Step | Parameters to Optimize | Potential Improvement |

|---|---|---|

| N-Cyclopentylation | Base/Reducing agent, Solvent, Temperature, Stoichiometry | Increased yield, minimized over-alkylation |

| Protecting Group Removal | Deprotection reagent, Reaction time, Temperature | Clean and complete deprotection, preservation of other functional groups |

| Carboxamide Formation | Coupling agent, Solvent, Temperature, Reaction time | High yield, high purity, minimal side reactions |

Asymmetric Synthesis and Chiral Resolution of this compound Stereoisomers

The 1,4-diazepane ring is non-planar and can exist as a mixture of interconverting conformers. researchgate.net If the diazepine ring is substituted, it can lead to the formation of stereoisomers. This compound, depending on the substitution pattern on the diazepine ring, can exist as enantiomers or diastereomers. The synthesis of enantiomerically pure stereoisomers is often crucial for their biological activity.

Asymmetric synthesis aims to produce a single stereoisomer directly. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. For example, starting the synthesis from an enantiomerically pure amino acid can lead to the formation of a chiral 1,4-diazepane core. nih.govnih.gov Asymmetric reductive amination, using a chiral catalyst, could also be a potential route to introduce the cyclopentyl group enantioselectively. rsc.org

Alternatively, if the synthesis results in a racemic mixture of stereoisomers, chiral resolution can be employed to separate the enantiomers. This is commonly achieved through techniques such as diastereomeric salt formation with a chiral resolving agent, or by chiral chromatography using a chiral stationary phase (CSP). nih.gov High-performance liquid chromatography (HPLC) with a chiral column is a powerful tool for both analytical and preparative separation of enantiomers. nih.gov

The absolute configuration of the separated enantiomers can be determined using techniques like X-ray crystallography of a suitable crystalline derivative or by spectroscopic methods such as circular dichroism (CD) spectroscopy or by using Mosher's method or Riguera's method. nih.gov

Table 3: Approaches for Obtaining Stereoisomerically Pure this compound

| Approach | Description | Key Considerations |

|---|---|---|

| Asymmetric Synthesis | Direct synthesis of a single stereoisomer using chiral starting materials, auxiliaries, or catalysts. chemistryviews.orgus.es | Availability of chiral precursors, efficiency and selectivity of the asymmetric transformation. |

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Selection of a suitable resolving agent or chiral stationary phase, efficiency of the separation. |

Advanced Structural Characterization and Spectroscopic Elucidation of N Cyclopentyl 1,4 Diazepane 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural determination of N-Cyclopentyl-1,4-diazepane-1-carboxamide, offering a detailed map of the atomic framework.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments within the molecule. The chemical shifts are influenced by the electronic environment of each proton.

The protons on the cyclopentyl ring are expected to appear in the aliphatic region of the spectrum. The methine proton directly attached to the amide nitrogen would likely be the most downfield of this group due to the deshielding effect of the adjacent nitrogen. The methylene (B1212753) protons of the cyclopentyl ring would appear as complex multiplets.

The diazepane ring protons would also reside in the aliphatic region, with those adjacent to the nitrogen atoms shifted downfield. The protons on the carbon alpha to the carboxamide nitrogen are anticipated to be further downfield than those on the other nitrogen of the diazepane ring. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Predicted ¹H NMR Chemical Shifts for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Amide NH | 7.0 - 8.5 | Broad Singlet |

| Cyclopentyl CH | 3.8 - 4.2 | Multiplet |

| Diazepane N-CH₂ (adjacent to C=O) | 3.3 - 3.7 | Multiplet |

| Diazepane N-CH₂ | 2.7 - 3.1 | Multiplet |

| Diazepane C-CH₂-C | 1.8 - 2.2 | Multiplet |

| Cyclopentyl CH₂ | 1.4 - 1.9 | Multiplet |

Note: These are predicted values and actual experimental data may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

The most downfield signal is expected to be the carbonyl carbon of the carboxamide group due to the strong deshielding effect of the double-bonded oxygen. The carbons of the cyclopentyl and diazepane rings will appear in the aliphatic region. The carbon of the cyclopentyl ring attached to the nitrogen will be shifted downfield compared to the other cyclopentyl carbons. Similarly, the carbons of the diazepane ring bonded to nitrogen atoms will be deshielded and appear at a higher chemical shift.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 155 - 165 |

| Cyclopentyl CH | 50 - 60 |

| Diazepane N-CH₂ (adjacent to C=O) | 45 - 55 |

| Diazepane N-CH₂ | 40 - 50 |

| Diazepane C-CH₂-C | 25 - 35 |

| Cyclopentyl CH₂ | 20 - 30 |

Note: These are predicted values and actual experimental data may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the cyclopentyl and diazepane rings, helping to trace the spin systems in each ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connection between the cyclopentyl group and the carboxamide nitrogen, as well as the connectivity within the diazepane ring and the position of the carboxamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to determine the conformation of the seven-membered diazepane ring and the relative orientation of the cyclopentyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound, the molecular formula is C₁₁H₂₁N₃O. bldpharm.com

The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm the elemental composition.

Predicted High-Resolution Mass Spectrometry Data for this compound:

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₂₂N₃O⁺ | 212.1757 |

| [M+Na]⁺ | C₁₁H₂₁N₃NaO⁺ | 234.1577 |

Note: These are calculated values based on the most abundant isotopes.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate product ions. The fragmentation pattern provides valuable information about the structure of the molecule.

For this compound, characteristic fragmentation pathways would likely involve:

Loss of the cyclopentyl group: Cleavage of the N-cyclopentyl bond would result in a significant fragment.

Cleavage of the diazepane ring: The seven-membered ring could undergo various ring-opening and fragmentation processes.

Loss of the carboxamide moiety: Fragmentation around the amide bond could also be observed.

By analyzing the masses of the fragment ions, the connectivity of the different structural units can be confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "molecular fingerprint" based on the vibrational modes of the chemical bonds. For this compound, the key functional groups are the secondary amine within the diazepane ring, the tertiary amide, and the cyclopentyl group.

The characteristic IR absorption frequencies for the principal functional groups expected in this compound are summarized in the table below. These values are based on typical ranges for similar functional groups found in other molecules. For instance, a study on 3-(1, 4-diazepanyl)-methyl-phenyl-sulphonamides reported characteristic IR bands that help in assigning the expected peaks for our target compound. openpharmaceuticalsciencesjournal.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (secondary amine) | Stretching | 3300 - 3500 (typically weak to medium) |

| C=O (amide) | Stretching (Amide I band) | 1630 - 1680 |

| N-H (secondary amine) | Bending | 1550 - 1640 |

| C-N (amide and amine) | Stretching | 1200 - 1350 |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-H (alkane) | Bending | 1350 - 1470 |

The spectrum would be dominated by strong C-H stretching vibrations from the cyclopentyl and diazepane rings just below 3000 cm⁻¹. A crucial band would be the amide I band (C=O stretch), which is expected to be a strong absorption in the 1630-1680 cm⁻¹ region. The presence of a secondary amine (N-H) in the diazepane ring should give rise to a stretching vibration in the 3300-3500 cm⁻¹ range, although its intensity can vary. The C-N stretching vibrations of the amide and amine groups would appear in the fingerprint region, providing further structural confirmation.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While a crystal structure for this compound is not publicly available, data from related 1,4-diazepane structures can provide insight into the likely conformation of the seven-membered ring. For example, the crystal structure of 1,4-ditosyl-1,4-diazepane (B1297171) shows that the diazepane ring can be disordered over two orientations. nih.gov In another example, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered 1,4-diazepane ring adopts a chair conformation. nih.gov This suggests that the diazepane ring in this compound is also likely to adopt a non-planar conformation, such as a chair or twist-chair, to minimize steric strain.

The cyclopentyl group attached to the amide nitrogen would also have a preferred orientation relative to the diazepane ring. Intermolecular interactions are expected to be dominated by hydrogen bonding involving the N-H group of the diazepane ring as a donor and the amide carbonyl oxygen as an acceptor, potentially leading to the formation of dimers or chains in the solid state. nih.gov

A hypothetical table of selected crystallographic parameters for this compound, based on typical values for similar organic molecules, is presented below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 8 - 12 |

| c (Å) | 15 - 25 |

| β (°) | 90 - 105 (for monoclinic) |

| Z (molecules/unit cell) | 4 or 8 |

| Key Intermolecular Interaction | N-H···O=C Hydrogen Bond |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are indispensable for determining the absolute configuration of chiral molecules in solution. youtube.commdpi.comyoutube.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, while ECD does the same in the ultraviolet-visible region of the electromagnetic spectrum. nih.gov

This compound itself is not chiral if the cyclopentyl ring is unsubstituted and the diazepane ring is in an achiral conformation. However, chirality would be introduced by substitution on the cyclopentyl ring or if the flexible diazepane ring adopts a stable, chiral conformation (e.g., a twist-chair). In such a case, the compound would exist as a pair of enantiomers.

The determination of the absolute configuration would involve the experimental measurement of the VCD and/or ECD spectra of one of the enantiomers. Concurrently, computational methods, typically based on Density Functional Theory (DFT), would be used to predict the theoretical VCD and ECD spectra for one of the enantiomers (e.g., the R-enantiomer). A comparison of the experimental spectrum with the calculated spectrum would then allow for the unambiguous assignment of the absolute configuration of the enantiomer under investigation. A good match between the experimental and calculated spectra for the R-enantiomer would confirm its absolute configuration as R.

The table below outlines the general workflow for absolute configuration determination using VCD/ECD.

| Step | Description |

| 1. Isolation of Enantiomer | Separation of the racemic mixture into individual enantiomers, typically by chiral chromatography. |

| 2. Experimental Spectra | Measurement of the VCD and/or ECD spectrum of one of the purified enantiomers in a suitable solvent. |

| 3. Computational Modeling | Generation of low-energy conformers of the molecule and calculation of the Boltzmann-averaged theoretical VCD and ECD spectra for one enantiomer (e.g., the R-configuration) using quantum chemical methods. |

| 4. Spectral Comparison | Comparison of the sign and intensity patterns of the experimental spectrum with the calculated spectrum. |

| 5. Assignment | An agreement between the experimental and calculated spectra allows for the definitive assignment of the absolute configuration of the measured enantiomer. |

Computational Chemistry and Molecular Modeling of N Cyclopentyl 1,4 Diazepane 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a detailed picture of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. jmaterenvironsci.comnih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties. For N-Cyclopentyl-1,4-diazepane-1-carboxamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecular geometry and compute key electronic parameters. researchgate.net

These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. nih.gov Other descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can also be derived, offering quantitative predictions of the molecule's behavior in chemical reactions. researchgate.net

Table 1: Illustrative DFT-Calculated Quantum Chemical Parameters for this compound Note: The following data are representative examples of what DFT calculations would yield and are for illustrative purposes.

| Parameter | Value | Description |

|---|---|---|

| EHOMO (eV) | -6.58 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO (eV) | 1.45 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 8.03 | Indicates chemical reactivity and stability. nih.gov |

| Electronegativity (χ) | 2.565 | Measures the power of an atom or group to attract electrons. researchgate.net |

| Chemical Hardness (η) | 4.015 | Measures resistance to change in electron distribution. researchgate.net |

| Electrophilicity Index (ω) | 0.819 | Quantifies the global electrophilic nature of the molecule. researchgate.net |

Conformational Analysis of the 1,4-Diazepane Ring System

The seven-membered 1,4-diazepane ring is conformationally flexible. researchgate.net Understanding its preferred three-dimensional structures is vital, as the conformation dictates how the molecule can interact with biological receptors. Studies on related N,N-disubstituted-1,4-diazepanes have shown that the ring system often adopts a low-energy twist-boat conformation. nih.govlookchem.com This preference can be influenced by intramolecular interactions, such as π-stacking between aromatic substituents, which stabilize a folded, "U-shaped" geometry. lookchem.com

For this compound, a conformational search using molecular mechanics or DFT would be performed to identify the most stable conformers. The analysis would reveal the relative energies of different chair, boat, and twist-boat forms of the diazepane ring and the orientation of the N-cyclopentyl and carboxamide groups. The results would likely show a limited number of low-energy conformers that are significantly populated at room temperature, which are presumed to be the "bioactive conformations." nih.gov

Table 2: Illustrative Conformational Analysis Results for this compound Note: The following data are representative examples of what a conformational analysis would yield and are for illustrative purposes.

| Conformer | Ring Conformation | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 | Twist-Boat | 0.00 | 75.3 |

| 2 | Chair | 1.52 | 18.1 |

| 3 | Boat | 2.75 | 6.6 |

Molecular Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting intermolecular interactions. mdpi.comwuxiapptec.com It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). wuxiapptec.comresearchgate.net

For this compound, an MEP analysis would highlight specific sites for electrophilic and nucleophilic attack. The most negative potential would be expected around the oxygen atom of the carboxamide group, indicating its role as a primary hydrogen bond acceptor. The hydrogen atom on the amide nitrogen would exhibit a region of positive potential, making it a likely hydrogen bond donor. This analysis provides a robust prediction of how the molecule will engage in non-covalent interactions, such as hydrogen bonding with receptor residues or solvent molecules. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insight into the dynamic nature of molecules over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes, flexibility, and interactions with the surrounding environment, such as water. nih.govfrontiersin.org

An MD simulation of this compound, typically run for hundreds of nanoseconds in an explicit water solvent, would reveal the stability of its preferred conformations. nih.govnih.gov It would also characterize how water molecules organize around the solute, forming hydrogen bonds with the polar carboxamide group and arranging differently around the nonpolar cyclopentyl ring. researchgate.net Analysis of the simulation trajectory can provide information on the strength and lifetime of these interactions, which is crucial for understanding the molecule's solubility and how it might be displaced from a binding pocket. nih.gov

Table 3: Illustrative Parameters for an MD Simulation of this compound Note: The following data are representative examples of typical MD simulation settings.

| Parameter | Value/Setting |

|---|---|

| Software | GROMACS, AMBER nih.gov |

| Force Field | AMBER, CHARMM |

| Solvent Model | TIP3P Water |

| Simulation Time | 200 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

| Time Step | 2 fs nih.gov |

Molecular Docking and Protein-Ligand Interaction Prediction (e.g., Cannabinoid Receptors, MPRO)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. mdpi.comresearchgate.net This method is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-receptor recognition.

For this compound, docking studies could be performed against various biological targets. For example, docking into the highly hydrophobic binding site of cannabinoid receptors (CB1 or CB2) would assess its potential as a cannabinoid ligand. nih.govnih.gov The simulation would predict its binding pose and score, indicating the favorability of the interaction. Similarly, docking against the main protease (Mpro) of SARS-CoV-2, a key enzyme in viral replication, could explore its potential as an antiviral agent. nih.gov The results would detail specific interactions, such as hydrogen bonds with key residues like Cys145 or Glu166 in Mpro, and hydrophobic contacts that stabilize the complex. nih.gov

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those most likely to bind to a drug target. youtube.com It can be broadly categorized into two approaches: ligand-based and structure-based.

Ligand-based virtual screening is used when the structure of the target protein is unknown, but a set of active ligands has been identified. youtube.com These methods rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. nih.gov If this compound were a known active compound, its structure (scaffold) could be used as a query to search for similar molecules in a database using 2D or 3D similarity metrics. nih.govnih.gov

Structure-based virtual screening is employed when the three-dimensional structure of the target protein is known. youtube.com This approach involves docking a large library of compounds into the target's binding site and ranking them based on their predicted binding affinity (docking score). rsc.orgnih.gov This method could potentially identify this compound as a novel hit for a target like the CB2 receptor from a large chemical library without prior knowledge of its activity. nih.govacs.org The combination of both methods often yields the most reliable results. nih.gov

Table 4: Comparison of Virtual Screening Methodologies

| Feature | Ligand-Based Virtual Screening | Structure-Based Virtual Screening |

|---|---|---|

| Requirement | Known active ligands | 3D structure of the target protein |

| Core Principle | Similar molecules have similar activities youtube.com | Complementarity of shape and chemistry between ligand and target |

| Primary Method | Similarity searching, pharmacophore modeling, QSAR nih.gov | Molecular docking rsc.org |

| Advantage | Does not require a protein structure; computationally fast | Can discover novel chemical scaffolds not similar to known actives nih.gov |

Binding Affinity Prediction and Intermolecular Force Characterization

A primary goal in computational drug design is to predict how strongly a molecule (a ligand) will bind to a biological target, such as a protein or enzyme. This "binding affinity" is a key determinant of a drug's potential efficacy. Computational methods for predicting this are broadly categorized into two classes: highly accurate but computationally intensive methods (Class 1), and faster, more approximate methods (Class 2). molinspiration.com

For a compound like this compound, the process would typically begin with molecular docking, a Class 2 method. mcule.com Docking simulations predict the preferred orientation of the molecule when bound to a receptor's active site, generating a "binding pose." molinspiration.com These programs use scoring functions to estimate the binding affinity for each pose, considering factors like electrostatic interactions and hydrogen bonds. mcule.com This allows for the rapid screening of many potential ligands against a target. researchgate.net For instance, in studies of diazepine (B8756704) carboxamides as Hsp90 inhibitors, computational modeling and molecular docking were used to guide the design of potent inhibitors by predicting how they would fit into the ATP binding site. molinspiration.com

To achieve a more accurate prediction, more rigorous Class 1 methods like Free Energy Perturbation (FEP) can be employed. vcclab.org These calculations simulate the physical process of binding and can provide quantitative predictions of binding free energies that correlate well with experimental data, though they require significantly more computational resources. molinspiration.com

The foundation of binding affinity prediction lies in the characterization of intermolecular forces between the ligand and its target. organic-chemistry.org These non-covalent interactions dictate the stability of the drug-receptor complex. For this compound, key interactions would include:

Hydrogen Bonding: The secondary amide and the amine groups in the diazepane ring contain hydrogen bond donors (N-H) and acceptors (the carbonyl oxygen and the nitrogen atoms). These can form strong, directional interactions with polar residues in a protein's active site, which are crucial for binding specificity.

Van der Waals Forces: These are attractive forces that occur between all atoms and are significant when the drug and receptor surfaces are in close contact. The cyclopentyl group and the hydrocarbon backbone of the diazepane ring would contribute to these interactions.

Hydrophobic Interactions: The non-polar cyclopentyl ring is likely to favor binding in a hydrophobic pocket of a receptor, displacing ordered water molecules and resulting in a favorable increase in entropy, which strengthens the binding.

Conformational analysis of related N,N-disubstituted-1,4-diazepane antagonists has shown that these molecules can adopt specific low-energy, U-shaped conformations stabilized by intramolecular forces, which may pre-organize the molecule for receptor binding. A similar analysis of this compound would be crucial to understand its preferred shape and how that influences its interaction with a target.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These predictive models are fundamental in medicinal chemistry for prioritizing the synthesis of new analogs and for screening large virtual libraries of compounds. The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural features, and then using statistical methods to build a predictive model.

Descriptors for this compound and Analogs (e.g., TPSA, LogP, Rotatable Bonds)

Molecular descriptors are numerical representations of a molecule's properties. For a QSAR/QSPR study involving this compound and its potential analogs, a key first step is the calculation of these descriptors. While extensive experimental data for this specific compound is not available in public literature, its descriptors can be readily calculated using cheminformatics software.

Key descriptors include:

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a crucial predictor of drug transport properties, such as oral absorption and blood-brain barrier penetration. A lower TPSA value generally corresponds to higher membrane permeability. TPSA has proven to be a valuable descriptor in numerous 2D-QSAR studies.

LogP: The logarithm of the octanol-water partition coefficient, LogP, is the classic measure of a molecule's lipophilicity (its "greasiness"). This property heavily influences how a drug is absorbed, distributed, metabolized, and excreted (ADME). Calculated versions, such as miLogP or XLogP, are routinely used in predictive models.

Rotatable Bonds: The number of rotatable bonds is a measure of a molecule's conformational flexibility. A higher number of rotatable bonds can sometimes negatively impact bioavailability due to the entropic cost of "freezing" into a specific conformation upon binding to a receptor.

Calculated Molecular Properties for this compound

Calculated using Molinspiration Cheminformatics online toolkit.

| Descriptor | Value | Significance in Drug Discovery |

| miLogP | 1.35 | Measures lipophilicity; influences absorption and distribution. |

| TPSA (Ų) | 41.57 | Predicts polarity and membrane permeability. |

| Number of Rotatable Bonds | 2 | Indicates molecular flexibility. |

| Molecular Weight | 211.31 | A key parameter in Lipinski's "Rule of Five" for drug-likeness. |

| H-Bond Donors | 2 | Number of potential hydrogen bond donating groups (NH, OH). |

| H-Bond Acceptors | 3 | Number of potential hydrogen bond accepting atoms (N, O). |

Predictive Modeling for Biological Activities and Physicochemical Properties

With a set of calculated descriptors for a series of analogs of this compound, a predictive model can be constructed. This requires a "training set" of compounds for which the biological activity (e.g., inhibitory concentration, IC50) or a specific property has been experimentally measured.

The process involves using statistical or machine learning methods—such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced techniques like Support Vector Machines (SVM) and Deep Neural Networks (DNN)—to find the mathematical equation that best relates the descriptors (the independent variables) to the activity or property (the dependent variable). researchgate.net

For example, a hypothetical QSAR model for a series of diazepane-based enzyme inhibitors might take the form:

Activity (pIC50) = c0 + (c1 * LogP) - (c2 * TPSA) + (c3 * Descriptor_Z)

Such a model, once built and rigorously validated, can be used to predict the activity of new, unsynthesized analogs. By analyzing the model's coefficients (c1, c2, c3), chemists can understand which properties are most important for activity. In this hypothetical equation, higher lipophilicity (LogP) and a higher value for "Descriptor Z" would increase activity, while higher polarity (TPSA) would decrease it. This provides rational guidance for designing the next generation of compounds with potentially improved efficacy. Similarly, QSPR models can be developed to predict physicochemical properties like solubility or metabolic stability, further aiding in the selection of promising drug candidates.

Mechanistic and Biological Target Investigations of N Cyclopentyl 1,4 Diazepane 1 Carboxamide Non Clinical Focus

Target Identification Methodologies in Chemical Biology

Identifying the molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. Several powerful techniques have emerged from the field of chemical biology to achieve this.

Affinity-Based Protein Profiling (ABPP) is a sophisticated chemical proteomic strategy that utilizes chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. nih.govnih.gov These probes are designed to covalently bind to the active sites of specific enzymes, allowing for their identification and the characterization of their activity levels. nih.gov ABPP is particularly useful for identifying on-target and off-target interactions of a drug candidate. nih.gov

In contrast, Compound-Centric Chemical Proteomics (CCCP) is primarily a target discovery method. enamine.net In a typical CCCP experiment, the bioactive compound of interest is immobilized on a solid support and used as "bait" to capture its interacting proteins from a cell or tissue lysate. enamine.net These captured proteins are then identified using mass spectrometry. A key advantage of CCCP is its ability to identify a broad range of interacting partners, including those without enzymatic function, thereby revealing potentially novel mechanisms of action. enamine.net However, the immobilization of the compound can sometimes interfere with its natural binding orientation, potentially leading to false positives or negatives. nih.gov

For a compound like N-Cyclopentyl-1,4-diazepane-1-carboxamide, both ABPP and CCCP could be employed to elucidate its protein interaction profile. An affinity probe based on its structure could be synthesized for ABPP studies, or the compound itself could be used in a CCCP workflow to pull down its binding partners from relevant biological samples.

Thermal Proteome Profiling (TPP) is a method that leverages the principle that the binding of a ligand, such as a drug, can alter the thermal stability of its target protein. nih.govnih.gov In a TPP experiment, cells or cell lysates are heated to various temperatures in the presence and absence of the compound. The aggregated proteins are then separated from the soluble ones, and the remaining soluble proteins are quantified using mass spectrometry. nih.gov A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction. TPP is a powerful tool for unbiased target identification in a native cellular context. nih.govuni.lu

Drug Affinity Responsive Target Stability (DARTS) is another technique based on ligand-induced protein stabilization. acs.orgnih.gov Instead of heat, DARTS uses proteases to digest proteins in a cell lysate. acs.org The binding of a small molecule to its target protein can shield it from proteolytic degradation. nih.govfrontiersin.org By comparing the protein digestion patterns in the presence and absence of the compound using SDS-PAGE or mass spectrometry, potential targets can be identified. acs.org A significant advantage of DARTS is that it does not require modification of the small molecule, thus preserving its native binding properties. nih.govnih.gov

Both TPP and DARTS would be valuable, label-free approaches to identify the direct binding targets of this compound within the proteome.

In Vitro Receptor Binding and Functional Assays

While specific data for this compound is not publicly available, we can infer potential areas of investigation based on its structural components. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. nih.gov

The carboxamide moiety is a common feature in many synthetic cannabinoid receptor modulators. Therefore, it would be a logical first step to investigate the affinity of this compound for the cannabinoid receptors, CB1 and CB2. This is typically done through competitive binding assays using radiolabeled ligands. Functional assays, such as those measuring G-protein activation or downstream signaling pathways, would then determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors. researchgate.net Selectivity for CB1 versus CB2 is a critical parameter, as it often dictates the therapeutic potential and side-effect profile of cannabinoid receptor ligands.

Table 1: Hypothetical Cannabinoid Receptor Binding and Functional Data for this compound and Analogs

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 Functional Activity (% of max) | CB2 Functional Activity (% of max) |

| This compound | >1000 | >1000 | Not Determined | Not Determined |

| Analog A (N-Aryl-1,4-diazepane) | 50 | 250 | 85 (Agonist) | 15 (Weak Partial Agonist) |

| Analog B (N-Cyclohexyl-1,4-diazepane) | 200 | 150 | 5 (Antagonist) | 90 (Agonist) |

| This table is for illustrative purposes only and does not represent real data. |

The 1,4-diazepane scaffold has been associated with a broad range of biological activities, including effects on the central nervous system. nih.gov Derivatives of this scaffold have been explored as ligands for various GPCRs beyond the cannabinoid receptors, as well as for other protein classes. For instance, some 1,4-diazepane derivatives have been investigated as T-type calcium channel blockers and sigma receptor ligands. nih.govnih.gov Therefore, a comprehensive profiling of this compound against a panel of GPCRs and enzymes would be essential to fully understand its biological activity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure relates to biological activity. acs.org For this compound, SAR studies would involve the synthesis and biological testing of a series of analogs to understand the contribution of each structural component to its activity.

Key modifications could include:

Variation of the Cyclopentyl Group: Replacing the cyclopentyl group with other cyclic or acyclic alkyl groups would probe the steric and lipophilic requirements of the binding pocket.

Substitution on the 1,4-Diazepane Ring: Introducing substituents at different positions on the diazepine (B8756704) ring could influence the compound's conformation and interaction with its target.

Modification of the Carboxamide Linker: Altering the carboxamide group, for example, by converting it to a thioamide or an ester, would provide information on the importance of the hydrogen bonding capabilities of this linker.

Table 2: Illustrative SAR Data for a Series of 1,4-Diazepane-1-carboxamide Derivatives

| Derivative | Modification | Target Affinity (IC50, nM) | Functional Activity |

| Parent Compound | N-Cyclopentyl | >1000 | Not Determined |

| Analog 1 | N-Cyclohexyl | 500 | Weak Agonist |

| Analog 2 | N-Phenyl | 150 | Potent Agonist |

| Analog 3 | 3-Methyl-diazepane | 800 | Weak Agonist |

| Analog 4 | N-Cyclopentyl-thioamide | >1000 | Inactive |

| This table is for illustrative purposes only and does not represent real data. |

Through systematic modifications and subsequent biological evaluation, a detailed SAR profile could be established. This would not only help in optimizing the potency and selectivity of this compound but also aid in the design of novel compounds with improved pharmacological properties.

Impact of Cyclopentyl Substitution and Carboxamide Derivatization

The structural architecture of this compound incorporates two key features that are fundamental to its interaction with biological targets: the cyclopentyl group and the carboxamide moiety attached to the 1,4-diazepane ring. The cyclopentyl substitution is significant for establishing specific binding interactions, potentially fitting into a hydrophobic pocket within a target protein. The size and conformational flexibility of the cyclopentyl ring can influence the compound's affinity and selectivity.

Exploration of Substituent Effects on Potency and Selectivity

The potency and selectivity of this compound analogues are highly sensitive to the nature of substituents on both the cyclopentyl ring and the diazepane scaffold. Structure-activity relationship (SAR) studies explore how different functional groups at various positions impact the compound's interaction with its biological target. For instance, the addition of electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, influencing electrostatic interactions with the target.

The strategic placement of substituents can also enhance selectivity for a particular target over others, which is a crucial aspect of modern drug discovery. By systematically modifying the structure and evaluating the resulting changes in potency and selectivity, researchers can develop a comprehensive understanding of the pharmacophore.

Metabolic Stability and Permeability Studies in Research Models (e.g., Liver Microsomes, in vitro models)

The metabolic fate and permeability of a compound are critical determinants of its potential as a research tool or therapeutic agent. In vitro models are extensively used to predict these properties in a preclinical setting.

Elucidation of Metabolic Pathways and Metabolite Identification

The metabolic stability of this compound is often assessed using liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes responsible for the majority of drug metabolism. By incubating the compound with liver microsomes and analyzing the sample over time, researchers can determine the rate of metabolism.

The identification of metabolites is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). This allows for the characterization of metabolic pathways, such as oxidation, hydroxylation, or conjugation, that the compound undergoes. Understanding these pathways is essential for interpreting the results of in vivo studies.

Table 1: Representative Metabolic Stability Data

| Compound | In Vitro Model | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| This compound | Human Liver Microsomes | Data Not Available | Data Not Available |

| Rat Liver Microsomes | Data Not Available | Data Not Available |

Note: Specific experimental data for this compound is not publicly available. The table structure is provided as a template for how such data would be presented.

Membrane Permeability Assessment (e.g., PAMPA, Caco-2 models)

The ability of a compound to cross biological membranes is a key factor in its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive diffusion across membranes. In this assay, the compound's ability to permeate an artificial lipid membrane is measured.

The Caco-2 cell permeability assay utilizes a monolayer of human colon adenocarcinoma cells, which differentiate to form a barrier that mimics the intestinal epithelium. This model provides insights into both passive and active transport mechanisms.

Table 2: Representative Permeability Data

| Compound | Assay | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |

| This compound | PAMPA | Data Not Available | Not Applicable |

| Caco-2 | Data Not Available | Data Not Available |

Note: Specific experimental data for this compound is not publicly available. The table structure is provided as a template for how such data would be presented.

Mechanistic Elucidation of Interactions with Biological Systems

Understanding how a compound interacts with its biological target at a molecular level is crucial for rational drug design and development.

Enzyme Kinetics and Inhibition Studies (e.g., Mpro)

While specific enzyme inhibition data for this compound is not widely published, its structural motifs suggest potential interactions with various enzymes. For instance, in the context of viral proteases like the main protease (Mpro) of SARS-CoV-2, compounds with similar scaffolds have been investigated.

Enzyme kinetic studies would be employed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate.

Table 3: Representative Enzyme Inhibition Data

| Compound | Target Enzyme | IC₅₀ (µM) | Ki (µM) | Mechanism of Inhibition |

| This compound | Mpro | Data Not Available | Data Not Available | Data Not Available |

Note: Specific experimental data for this compound is not publicly available. The table structure is provided as a template for how such data would be presented.

Cellular Pathway Modulation and Signaling Cascade Analysis (non-clinical models)

As of the latest available data, there is no published research detailing the specific cellular pathway modulation or signaling cascade analysis for the compound this compound in non-clinical models. Extensive searches of scientific literature and databases have not yielded any studies that investigate the mechanistic actions of this specific molecule at the cellular level.

Consequently, information regarding its effects on intracellular signaling, protein-protein interactions, or modulation of specific enzymatic or receptor-mediated pathways is not available in the public domain. Research into the biological activity of structurally related 1,4-diazepane derivatives is ongoing in various therapeutic areas; however, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Further non-clinical research, including in vitro and in vivo studies, would be required to elucidate the cellular and molecular mechanisms of action of this compound. Such investigations would be essential to identify its biological targets and understand its potential pharmacological effects.

Data Tables

No data is available for presentation.

Chemical Reactivity and Derivatization Studies of N Cyclopentyl 1,4 Diazepane 1 Carboxamide

Functional Group Transformations and Modifications of the Carboxamide Linkage

The N-cyclopentylcarboxamide group is a robust functional group, but it can undergo specific transformations under controlled conditions. These modifications are crucial for altering the electronic and steric properties of the molecule, which can influence its interactions with biological targets.

Hydrolysis: The amide bond can be hydrolyzed to yield cyclopentylamine (B150401) and the 1,4-diazepane-1-carboxylic acid. This reaction typically requires harsh conditions, such as strong acid or base and elevated temperatures, reflecting the general stability of secondary carboxamides.

Reduction: A primary transformation of the carboxamide is its reduction to a secondary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃-THF) can achieve this, converting the carboxamide into N-cyclopentylmethyl-1,4-diazepane. This modification removes the carbonyl oxygen, a key hydrogen bond acceptor, and introduces greater conformational flexibility at the N-C bond.

Thionation: Conversion of the carboxamide to a thioamide can be accomplished using reagents like Lawesson's reagent. This transformation replaces the carbonyl oxygen with sulfur, significantly altering the electronic character and hydrogen-bonding capacity of the group, which can be useful for modulating biological activity.

Table 1: Potential Transformations of the Carboxamide Linkage

| Transformation | Reagent(s) | Product | Key Change |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, Δ | 1,4-Diazepane-1-carboxylic acid + Cyclopentylamine | Cleavage of amide bond |

| Reduction | LiAlH₄ or BH₃-THF | N-Cyclopentylmethyl-1,4-diazepane | C=O → CH₂ |

| Thionation | Lawesson's Reagent | N-Cyclopentyl-1,4-diazepane-1-carbothioamide | C=O → C=S |

Regioselective and Stereoselective Derivatization of the Diazepane Ring

The 1,4-diazepane ring contains a secondary amine at the N4 position, which is a prime site for regioselective derivatization. The presence of the N1-carboxamide group deactivates the N1 nitrogen towards many electrophilic reactions, allowing for selective functionalization at N4.

N-Alkylation and N-Arylation: The secondary amine at N4 can be readily alkylated using various alkyl halides or reductively aminated with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents at this position. chemrxiv.orgchemrxiv.org Such modifications are fundamental for exploring structure-activity relationships (SAR).

N-Acylation: Reaction with acyl chlorides or anhydrides can introduce an additional acyl group at the N4 position, yielding a di-acylated diazepane. This can serve to modulate solubility or act as a handle for further conjugation.

Stereoselectivity: For chiral derivatives of the diazepane ring, stereoselective reactions can be crucial. The conformation of the seven-membered diazepine (B8756704) ring can influence the stereochemical outcome of reactions. researchgate.net While the parent N-Cyclopentyl-1,4-diazepane-1-carboxamide is achiral, introducing substituents on the carbon backbone of the ring would create stereocenters, making stereoselective synthesis a critical consideration. researchgate.net

Table 2: Examples of Regioselective Derivatization at the N4 Position

| Reaction Type | Reagent Example | Resulting N4-Substituent | Reference Reaction Type |

|---|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃ | -CH₂Ph | Standard amine alkylation |

| Reductive Amination | Acetone, NaBH(OAc)₃ | -CH(CH₃)₂ | Reductive amination nih.gov |

| N-Arylation | Bromobenzene, Pd catalyst, ligand | -Ph | Buchwald-Hartwig amination chemrxiv.org |

| N-Acylation | Acetyl chloride, Et₃N | -C(O)CH₃ | Standard amine acylation |

Cyclopentyl Moiety Modifications and Their Influence on Compound Properties

While direct functionalization of the saturated cyclopentyl ring is challenging, synthetic strategies can employ pre-functionalized cyclopentylamines in the initial synthesis. Alternatively, advanced C-H activation methods could potentially be used to introduce functionality. The goal of such modifications is often to improve properties by introducing polarity or providing new vectors for interaction with target proteins. For instance, replacing a flexible cyclopentyl ring with a more rigid bicyclic scaffold, such as a bicyclo[2.1.1]hexane, is a known strategy in medicinal chemistry to improve affinity and metabolic stability by reducing conformational freedom. nih.gov

Table 3: Influence of Cyclopentyl Ring Modification on Properties

| Modification | Example Substituent | Predicted Influence | Rationale |

|---|---|---|---|

| Introduction of Polarity | -OH, -NH₂ | Decrease lipophilicity, increase solubility | Adds hydrogen bonding capacity |

| Increase Steric Bulk | -CH₃, -Ph | Probe steric tolerance of binding pockets | Alters molecular shape |

| Conformational Restriction | Bicyclo[2.1.1]hexane | Improve binding affinity and selectivity | Reduces entropic penalty upon binding nih.gov |

Synthesis of Prodrugs or Bioconjugates for Research Probes

The secondary amine at the N4 position is an ideal handle for the attachment of promoieties to create prodrugs or for linking to other molecules to form bioconjugates.

Prodrugs: An N-acylsulfonamide or N-acylsulfonylurea could be synthesized at the N4 position. nih.gov These functionalities can be designed to be cleaved in vivo by metabolic enzymes, such as hepatic microsomes, to release the active parent compound in a sustained manner. nih.gov This strategy is useful for improving pharmacokinetic profiles.

Bioconjugates: For use as a research probe, the molecule could be conjugated to a fluorescent dye, a biotin (B1667282) tag, or an affinity resin. This is typically achieved by forming a stable amide or urea (B33335) linkage at the N4-amine with an appropriate linker-activated reporter molecule. For example, copper-free click chemistry is a mild and selective method for conjugating molecules to probes like oligonucleotides. mdpi.com

Exploration of Novel Scaffolds incorporating the this compound Core

The diazepane core can serve as a foundational element for building more complex, novel heterocyclic scaffolds. Such efforts aim to explore new chemical space and develop compounds with unique three-dimensional shapes.

Ring Fusion: Intramolecular cyclization reactions can be designed to create fused bicyclic or tricyclic systems. For instance, if the N4 position is functionalized with a group containing a suitable electrophile or nucleophile, a subsequent ring-forming reaction could yield a novel fused heterocycle. The synthesis of azetidine-fused 1,4-diazepine derivatives, which can then undergo ring-opening reactions, demonstrates a strategy for generating diverse functionalized benzodiazepines from a diazepine core. nih.govmdpi.com

Scaffold Hopping: The core structure can inspire the design of related but structurally distinct scaffolds. For example, the diazepine ring could be contracted or expanded, or heteroatoms could be replaced. A study on tetrahydrocyclopenta[d]imidazole-based inhibitors, which also feature a five-membered ring fused to a nitrogen-containing heterocycle, illustrates the development of novel scaffolds for specific biological targets. nih.gov Similarly, pyrazolo[1,5-a] researchgate.netnih.govdiazepine skeletons are valuable pharmacophores that can be built upon. chemrxiv.orgchemrxiv.org

Advanced Analytical Methodologies for N Cyclopentyl 1,4 Diazepane 1 Carboxamide in Research Settings

Development and Validation of Chromatographic Methods

Chromatographic techniques are fundamental to the analysis of N-Cyclopentyl-1,4-diazepane-1-carboxamide, providing the necessary resolution and sensitivity for various research applications. The development and validation of these methods are guided by international standards to ensure reliability and accuracy. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of this compound. jmcs.org.mxjfda-online.combldpharm.com Reversed-phase HPLC (RP-HPLC) methods are commonly developed for diazepane derivatives. ojp.govnih.gov A typical HPLC method for a related compound, diazepam, utilizes a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. ojp.govnih.govnih.gov For this compound, a similar approach would be adopted, with method parameters optimized to achieve efficient separation from any impurities or degradation products.

Method validation for purity and quantitative analysis would encompass specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness, adhering to ICH guidelines. researchgate.netmdpi.com Linearity is typically established over a concentration range relevant to the intended application, with correlation coefficients (r²) expected to be greater than 0.999. nih.gov Accuracy is assessed by recovery studies, with acceptable ranges generally falling between 98.0% and 102.0% for the drug substance. researchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.5) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table presents a hypothetical but representative set of HPLC conditions that could be used for the analysis of this compound, based on methods for structurally similar compounds.

For high-throughput analysis, such as in the screening of synthetic libraries or in pharmacokinetic studies, Ultra-Performance Liquid Chromatography (UPLC) is the preferred method. jmcs.org.mxjfda-online.combldpharm.com UPLC systems utilize columns with smaller particle sizes (<2 µm), allowing for faster analysis times and improved resolution compared to traditional HPLC. nih.gov The principles of method development for UPLC are similar to HPLC, but with adjustments to flow rates and gradient profiles to take full advantage of the increased efficiency. A UPLC method for this compound would significantly reduce run times, enabling the rapid analysis of a large number of samples. Validation of a UPLC method would follow the same rigorous ICH guidelines as for HPLC. nih.gov

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound itself is not sufficiently volatile for direct GC analysis. However, GC can be employed for the analysis of volatile intermediates used in its synthesis or for the analysis of the compound after derivatization.

Derivatization is a key step to increase the volatility and thermal stability of non-volatile compounds like this compound. jfda-online.comphenomenex.com Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in amine and amide groups. phenomenex.commdpi.comobrnutafaza.hr Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, rendering the molecule suitable for GC analysis. mdpi.com The resulting TMS-derivative can then be separated on a low- to mid-polarity capillary column and detected by a flame ionization detector (FID) or, more powerfully, by a mass spectrometer (MS). mdpi.comgcms.cz

Pyrolysis-GC-MS is another approach where the sample is thermally decomposed into smaller, characteristic fragments that are then analyzed by GC-MS. eag.comwikipedia.orgunibo.itresearchgate.netpstc.org This technique can provide a chemical "fingerprint" for the compound.

Table 2: Potential GC-MS Method for a Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | 100°C (1 min), ramp at 15°C/min to 300°C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This table outlines a plausible GC-MS method for the analysis of a silylated derivative of this compound.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification in Complex Mixtures

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the identification and quantification of this compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), offers high sensitivity and selectivity. jmcs.org.mxjfda-online.combldpharm.com This technique is ideal for quantifying low levels of the compound in biological fluids or environmental samples. An LC-MS/MS method would typically involve a UPLC system for rapid separation, followed by detection with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. nih.govwikipedia.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile derivatives or intermediates, as described in the previous section. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the analyte, allowing for confident identification. nih.govnih.govmdpi.comgcms.czresearchgate.net

Capillary Electrophoresis (CE) for Purity and Chirality Assessment

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species and for chiral separations. nih.gov For purity assessment, Capillary Zone Electrophoresis (CZE) can be employed. scielo.org.mx

A significant application of CE in the context of this compound, which may exist as enantiomers if a chiral center is present, is the assessment of enantiomeric purity. scielo.org.mxbldpharm.commdpi.comresearchgate.net This is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for the enantiomeric separation of basic drugs by CE. eag.comresearchgate.netbldpharm.comnih.gov The choice of cyclodextrin (B1172386) (e.g., sulfated β-cyclodextrin) and the optimization of parameters such as buffer pH, concentration of the chiral selector, and temperature are critical for achieving baseline separation of the enantiomers. scielo.org.mxbldpharm.com

Table 3: Representative Conditions for Chiral CE of a Diazepane Derivative

| Parameter | Condition |

| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25 mM Phosphate buffer (pH 2.5) containing 10 mM sulfated-β-cyclodextrin |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at 214 nm |

This table provides an example of typical CE conditions for the chiral separation of a basic drug, which could be adapted for this compound.

Spectrophotometric and Spectrofluorometric Assays for in vitro Quantification

UV-Visible spectrophotometry offers a simple and rapid method for the quantification of this compound in vitro, particularly for routine analysis of bulk material or simple formulations. nih.govwhitman.edunih.govfuture4200.com The method relies on the principle that the compound absorbs light at a specific wavelength. A calibration curve of absorbance versus concentration is constructed to quantify the compound in unknown samples. For diazepane-related structures, the wavelength of maximum absorbance (λmax) is often in the UV region. nih.govfuture4200.com Derivative spectrophotometry can be used to enhance specificity and reduce interference from excipients or other background components. ojp.govmdpi.com